N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
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Description
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N6O and its molecular weight is 398.47. The purity is usually 95%.
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Biological Activity
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS Number: 1396867-79-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N6O, with a molecular weight of 398.5 g/mol. It features a complex structure characterized by an imidazo[1,2-a]pyridine core, which is known for its potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C23H22N6O |
Molecular Weight | 398.5 g/mol |
CAS Number | 1396867-79-0 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of pyrimidine exhibit various biological properties including significant anticancer activity against several cancer cell lines.
Case Study: Antitumor Efficacy
In a comparative study, various pyrimidine derivatives were tested against cancer cell lines such as SiHa, A549, MCF-7, and Colo-205. The results indicated that compounds similar to this compound demonstrated IC50 values lower than those of standard chemotherapeutic agents like etoposide. Notably, the compound exhibited potent cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation (Table 1).
Cell Line | Compound IC50 (µM) | Reference |
---|---|---|
SiHa | 0.09 ± 0.0085 | |
A549 | 0.03 ± 0.0056 | |
MCF-7 | 0.12 ± 0.064 | |
Colo-205 | 0.01 ± 0.074 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression and cellular signaling pathways. The mechanism involves:
- Inhibition of Kinases : The compound acts as an inhibitor of certain kinases that are crucial for tumor growth and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation.
Broader Biological Activities
Beyond its anticancer properties, this compound has been investigated for additional biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory effects through modulation of inflammatory mediators.
Properties
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-16-6-5-11-29-14-20(27-22(16)29)17-7-4-8-18(12-17)26-23(30)19-13-21(25-15-24-19)28-9-2-3-10-28/h4-8,11-15H,2-3,9-10H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHKNASGBBOGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=NC=N4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.